2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with a nitroimidazole structure.
Omeprazole: An antiulcer drug with an imidazole core
Uniqueness
2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N5O2 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H13N5O2/c18-17(19)10-6-8(11-13-1-2-14-11)5-9(7-10)12-15-3-4-16-12/h5-7H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
MTZPNEUCJNZQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC(=C2)[N+](=O)[O-])C3=NCCN3 |
Origin of Product |
United States |
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